REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:12]=[C:11]([O:13][CH2:14][CH:15]=[CH2:16])[CH:10]=[C:6]([C:7](O)=[O:8])[CH:5]=1.S(Cl)([Cl:20])=O>>[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:5]=[C:6]([C:7]([Cl:20])=[O:8])[CH:10]=[C:11]([O:13][CH2:14][CH:15]=[CH2:16])[CH:12]=1
|
Name
|
|
Quantity
|
2.17 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(C(=O)O)=CC(=C1)OCC=C)=O
|
Name
|
|
Quantity
|
9.2 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Excess thionyl chloride is removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=CC(=C1)C(=O)Cl)OCC=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |